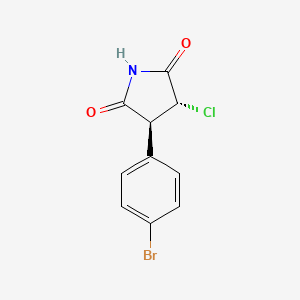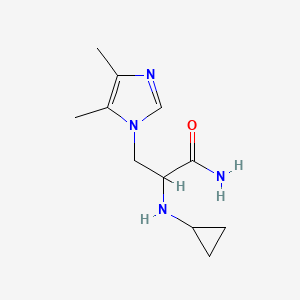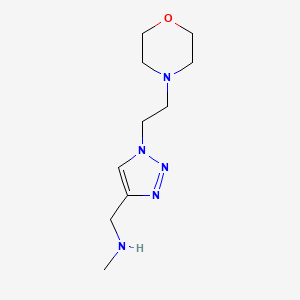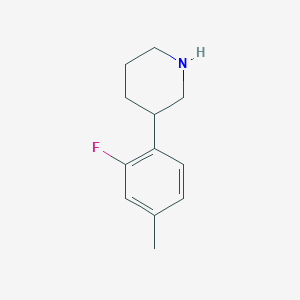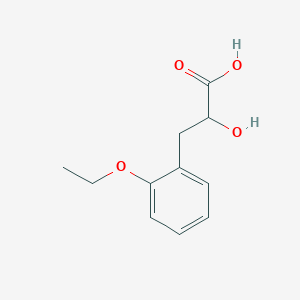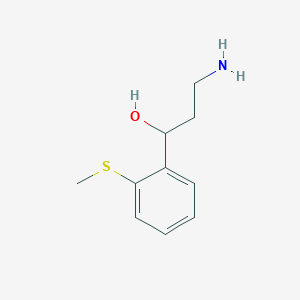
Cyclopropyl(2-hydroxy-5-propylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(2-hydroxy-5-propylphenyl)methanone is an organic compound with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclopropyl group attached to a phenyl ring, which is further substituted with a hydroxy group and a propyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone can be synthesized through a one-pot cyclopropanation method. This involves the reaction of a phenyl methanone derivative with a cyclopropylating agent under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves bulk manufacturing processes. These processes are optimized for large-scale production, ensuring consistency and cost-effectiveness. The compound is often synthesized in specialized reactors that allow for precise control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, cyclopropyl ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclopropyl(2-hydroxy-5-propylphenyl)methanone has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Cyclopropyl(2-hydroxy-5-propylphenyl)methanone involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, modulating their activity. The hydroxy and propyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- Cyclopropyl(2-hydroxyphenyl)methanone
- Cyclopropyl(2-hydroxy-4-propylphenyl)methanone
- Cyclopropyl(2-hydroxy-3-propylphenyl)methanone
Comparison: Cyclopropyl(2-hydroxy-5-propylphenyl)methanone is unique due to the specific positioning of the hydroxy and propyl groups on the phenyl ring. This positioning affects its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the cyclopropyl group also imparts unique steric and electronic properties that influence its interactions in various chemical and biological systems.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
cyclopropyl-(2-hydroxy-5-propylphenyl)methanone |
InChI |
InChI=1S/C13H16O2/c1-2-3-9-4-7-12(14)11(8-9)13(15)10-5-6-10/h4,7-8,10,14H,2-3,5-6H2,1H3 |
Clave InChI |
UNVDWZTWULDFTC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1)O)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)

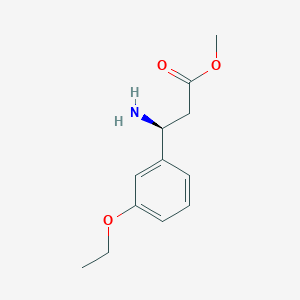
![9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)
